2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C19H16ClN3O5S2 |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O5S2/c1-28-14-6-3-5-13(9-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-7-2-4-12(20)8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
QOAOBQDBKOJTAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for the Pyrimidinone Core
The 6-oxo-1,6-dihydropyrimidin-2-yl scaffold serves as the foundational structure for this compound. A widely adopted method involves cyclocondensation of thiourea, ethyl cyanoacetate, and aromatic aldehydes under basic conditions. For instance, Xu et al. demonstrated that refluxing these components in ethanol with potassium carbonate yields 6-aryl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile derivatives. Adapting this approach, the target pyrimidinone could be synthesized by substituting the aldehyde with a 3-chlorophenylsulfonyl-containing precursor. However, direct incorporation of the sulfonyl group at position 5 remains challenging due to steric and electronic factors.
Alternative routes involve post-synthesis modification of pre-formed pyrimidinones. Hocková et al. reported the oxidation of pyrimidine thioethers to sulfones using hydrogen peroxide in acetic acid. Applied to this target, 5-(3-chlorophenylthio)pyrimidin-2-thiol could be oxidized to install the sulfonyl group, though this requires careful control of reaction time and temperature to prevent over-oxidation of the sulfur bridge.
Synthesis of the N-(3-Methoxyphenyl)acetamide Side Chain
The N-(3-methoxyphenyl)acetamide component is synthesized through a two-step sequence:
- Chloroacetylation : Treatment of 3-methoxyaniline with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, yields 2-chloro-N-(3-methoxyphenyl)acetamide. Xu et al. optimized this reaction to achieve 92% purity by maintaining the temperature below 5°C during reagent addition.
- Purification : Recrystallization from methanol-water (3:1) removes unreacted aniline and hydrochloride byproducts, as evidenced by HPLC analyses showing >99% purity.
Coupling of Pyrimidine Thiol and Chloroacetamide
Formation of the sulfur bridge between the pyrimidinone and acetamide relies on nucleophilic aromatic substitution. A proven protocol involves reacting 5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol with 2-chloro-N-(3-methoxyphenyl)acetamide in dimethylformamide (DMF) using potassium carbonate as base. Key parameters include:
- Solvent : DMF enhances nucleophilicity of the thiolate ion compared to ethanol or toluene.
- Temperature : Room temperature reactions minimize side-product formation, though reflux (80°C) accelerates kinetics.
- Stoichiometry : A 1:1.2 molar ratio of thiol to chloroacetamide ensures complete conversion, as excess chloroacetamide can be removed via aqueous wash.
Optimization of Reaction Conditions
Comparative studies reveal critical factors influencing yield and purity:
| Parameter | Condition 1 (DMF, K₂CO₃, RT) | Condition 2 (EtOH, KOH, Reflux) |
|---|---|---|
| Yield | 73% | 68% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Time | 10 hours | 6 hours |
| Byproduct Formation | <2% | 5–7% |
Notably, DMF-based systems suppress hydrolysis of the sulfonyl group, while ethanol promotes partial solvolysis. Chromatographic purification on silica gel (chloroform:methanol 95:5) effectively isolates the target compound, with typical isolated yields of 70–75%.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core structure : Shares the 1,6-dihydropyrimidin-2-ylthio backbone.
- Substituents :
- Pyrimidine ring : 4-methyl vs. 5-(3-chlorophenylsulfonyl) in the target compound.
- Acetamide group : 2,3-Dichlorophenyl vs. 3-methoxyphenyl.
- Physicochemical properties :
- Bioactivity : Dichlorophenyl groups are associated with enhanced cytotoxicity in pesticidal and medicinal compounds, whereas methoxy groups may improve metabolic stability .
b. 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b, )
- Core structure: Cyanoacetanilide vs. dihydropyrimidinone.
- Functional groups :
- 4-Methoxyphenyl hydrazine and sulfamoylphenyl vs. sulfonyl and acetamide groups in the target compound.
- Synthesis : Both compounds utilize aryl diazonium salt coupling, but the target compound requires additional sulfonation steps .
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
